molecular formula C6H12ClF2N B2552675 3,3-Difluoro-4-methylpiperidine hydrochloride CAS No. 374794-78-2

3,3-Difluoro-4-methylpiperidine hydrochloride

Cat. No.: B2552675
CAS No.: 374794-78-2
M. Wt: 171.62
InChI Key: AAQMXERVVVNUOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Difluoro-4-methylpiperidine hydrochloride is an organic compound with the molecular formula C6H12ClF2N. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of two fluorine atoms and a methyl group on the piperidine ring. This compound is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-4-methylpiperidine hydrochloride typically involves the fluorination of 4-methylpiperidine. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired positions on the piperidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The reaction mixture is then subjected to purification steps, such as recrystallization or chromatography, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-4-methylpiperidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the removal of fluorine atoms or the reduction of the piperidine ring.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted piperidine derivatives, while oxidation and reduction reactions can produce N-oxides or reduced piperidine compounds, respectively.

Scientific Research Applications

3,3-Difluoro-4-methylpiperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials, particularly those requiring fluorinated components.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-4-methylpiperidine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Difluoro-4-piperidinone hydrochloride
  • 4-Fluoropiperidine hydrochloride
  • 3-Fluoro-4-methylpiperidine hydrochloride

Uniqueness

3,3-Difluoro-4-methylpiperidine hydrochloride is unique due to the specific positioning of the fluorine atoms and the methyl group on the piperidine ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3,3-difluoro-4-methylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N.ClH/c1-5-2-3-9-4-6(5,7)8;/h5,9H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQMXERVVVNUOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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